Tert-butyl4-{methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}piperidine-1-carboxylate
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Overview
Description
Tert-butyl4-{methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}piperidine-1-carboxylate is a complex organic compound with the molecular formula C16H22F3N3O5S. It is known for its unique chemical structure, which includes a piperidine ring, a pyrimidine ring, and a trifluoromethanesulfonyloxy group.
Preparation Methods
The synthesis of tert-butyl4-{methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}piperidine-1-carboxylate involves several steps. . The reaction conditions typically involve the use of organic solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Chemical Reactions Analysis
Tert-butyl4-{methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyloxy group can be substituted with other nucleophiles, such as amines or thiols, under mild conditions to form new derivatives.
Oxidation and Reduction:
Common reagents used in these reactions include bases like sodium hydride, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl4-{methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}piperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl4-{methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}piperidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its trifluoromethanesulfonyloxy group and pyrimidine ring . These interactions may modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Tert-butyl4-{methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}piperidine-1-carboxylate can be compared with similar compounds, such as:
Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate: This compound has a similar piperidine ring but differs in the substituents on the pyrimidine ring.
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound contains a boronic ester group instead of the trifluoromethanesulfonyloxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H23F3N4O5S |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
tert-butyl 4-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23F3N4O5S/c1-15(2,3)27-14(24)23-9-6-11(7-10-23)22(4)13-20-8-5-12(21-13)28-29(25,26)16(17,18)19/h5,8,11H,6-7,9-10H2,1-4H3 |
InChI Key |
ZGRFTEPHFHEDOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC=CC(=N2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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